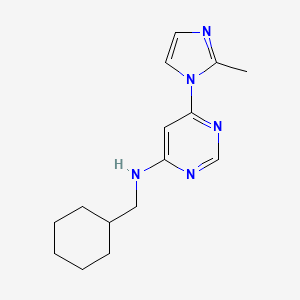

N-(cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

CAS No.: 2548976-65-2

Cat. No.: VC11821824

Molecular Formula: C15H21N5

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2548976-65-2 |

|---|---|

| Molecular Formula | C15H21N5 |

| Molecular Weight | 271.36 g/mol |

| IUPAC Name | N-(cyclohexylmethyl)-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C15H21N5/c1-12-16-7-8-20(12)15-9-14(18-11-19-15)17-10-13-5-3-2-4-6-13/h7-9,11,13H,2-6,10H2,1H3,(H,17,18,19) |

| Standard InChI Key | NUHVZPJUVJNMSX-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1C2=NC=NC(=C2)NCC3CCCCC3 |

| Canonical SMILES | CC1=NC=CN1C2=NC=NC(=C2)NCC3CCCCC3 |

Introduction

Chemical Identification and Structural Characterization

Basic Chemical Properties

N-(Cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a solid compound at standard temperature and pressure. Its IUPAC name, N-(cyclohexylmethyl)-6-(2-methylimidazol-1-yl)pyrimidin-4-amine, reflects its pyrimidine backbone substituted at the 4-position with a cyclohexylmethylamine group and at the 6-position with a 2-methylimidazole moiety . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 2548976-65-2 | |

| Molecular Formula | C₁₅H₂₁N₅ | |

| Molecular Weight | 271.36 g/mol | |

| SMILES | CC1=NC=CN1C2=NC=NC(=C2)NCC3CCCCC3 | |

| InChIKey | NUHVZPJUVJNMSX-UHFFFAOYSA-N |

The compound’s SMILES notation and InChIKey provide unambiguous representations of its structure, enabling precise database searches and computational modeling .

Structural Features

The pyrimidine ring serves as the central scaffold, with nitrogen atoms at positions 1 and 3. The 2-methylimidazole substituent introduces a planar aromatic system, while the cyclohexylmethylamine group contributes a hydrophobic, conformationally flexible side chain. This combination suggests potential for both hydrogen bonding (via imidazole and pyrimidine nitrogens) and hydrophobic interactions (via the cyclohexane ring) .

3D conformational analysis reveals that the cyclohexyl group adopts a chair conformation, minimizing steric strain. The methyl group on the imidazole ring occupies an equatorial position relative to the pyrimidine plane, reducing torsional stress .

Synthetic Routes and Challenges

Reported Synthesis

-

Nucleophilic Aromatic Substitution: Reacting 4-chloro-6-(2-methylimidazol-1-yl)pyrimidine with cyclohexylmethylamine under basic conditions.

-

Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated pyrimidines with amine nucleophiles .

The absence of detailed experimental procedures in the literature underscores the proprietary nature of its synthesis, likely tied to early-stage drug discovery efforts.

Analytical Characterization

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming its structure. Predicted spectral features include:

-

¹H NMR: Signals at δ 1.0–2.1 ppm (cyclohexyl CH₂), δ 2.4 ppm (imidazole CH₃), and δ 7.5–8.5 ppm (pyrimidine and imidazole aromatic protons) .

Research Gaps and Future Directions

Unexplored Biological Activity

No peer-reviewed studies have evaluated this compound’s activity in enzymatic or cellular assays. Priority investigations should include:

-

Kinase Profiling: Screening against panels of serine-threonine kinases.

-

Cytotoxicity Assays: Testing in cancer cell lines (e.g., HCT-116, MCF-7).

-

Solubility and Permeability: Assessing physicochemical properties critical for drug development.

Structural Optimization

Modifying the imidazole’s methyl group or cyclohexyl substituent could enhance target affinity or pharmacokinetic properties. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume